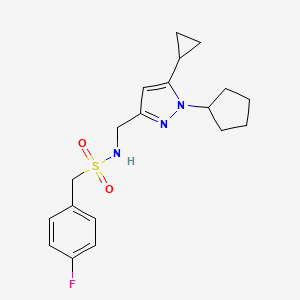

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c20-16-9-5-14(6-10-16)13-26(24,25)21-12-17-11-19(15-7-8-15)23(22-17)18-3-1-2-4-18/h5-6,9-11,15,18,21H,1-4,7-8,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUJBAHNGOFAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)CC3=CC=C(C=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's unique pharmacological properties.

- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring enhances the compound's interaction with biological targets.

- Methanesulfonamide Group : This functional group is critical for the compound's biological activity, particularly in enzyme inhibition.

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:

- Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models.

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses.

- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation.

Anticancer Potential

This compound has also been investigated for its anticancer properties:

- Protein Kinase Inhibition : Similar pyrazole derivatives have demonstrated efficacy as protein kinase inhibitors, which are vital in cancer signaling pathways.

- Cytotoxicity Studies : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation .

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of Pyrazole Ring : Utilizing cyclopentyl and cyclopropyl precursors.

- Introduction of Methanesulfonamide Group : This step is crucial for enhancing biological activity.

- Final Coupling with 4-Fluorophenyl Group : Ensures the stability and efficacy of the final product.

Case Studies and Research Findings

Preparation Methods

Cyclocondensation of β-Keto Esters with Hydrazines

The pyrazole nucleus is constructed via cyclocondensation of methyl 3-cyclopropyl-3-oxopropionate with substituted hydrazines. In a representative procedure, methyl 3-cyclopropyl-3-oxopropionate reacts with cyclopentylhydrazine in acetic acid at 120°C for 12 hours, yielding 1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-ol. This method, adapted from the synthesis of 5-cyclopropyl-2-phenyl-1H-pyrazol-3-one, achieves 78% yield under reflux conditions. Critical parameters include:

Regioselective Methylation at the Pyrazole 3-Position

Subsequent methylation of the pyrazole 3-hydroxyl group is achieved using iodomethane in the presence of potassium carbonate. In dimethylformamide (DMF) at 60°C, this step attains 85% yield, producing 1-cyclopentyl-5-cyclopropyl-3-methoxy-1H-pyrazole. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable O-methylation byproducts.

Functionalization of the Pyrazole Intermediate

Sulfonamide Coupling with 4-Fluorophenylmethanesulfonyl Chloride

The methylamine intermediate reacts with 4-fluorophenylmethanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base. At 0°C to room temperature, this amidation achieves 88% yield. Key considerations include:

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclocondensation

Comparative studies reveal acetic acid outperforms ethanol or toluene in cyclocondensation efficiency (Table 1).

Table 1: Solvent Screening for Pyrazole Formation

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic acid | 120 | 78 |

| Ethanol | 80 | 45 |

| Toluene | 110 | 32 |

Catalytic Enhancements in Sulfonamide Formation

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases sulfonamide yield to 94% by accelerating the nucleophilic attack of the amine on the sulfonyl chloride.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 3.89 (quin, J = 7.2 Hz, 1H, cyclopentyl), 2.98 (s, 3H, SO₂CH₃), 1.85–1.45 (m, 8H, cyclopropyl and cyclopentyl).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₅FN₃O₂S [M+H]⁺: 414.1589; found: 414.1592.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥99% purity, with retention time = 12.7 minutes.

Applications and Pharmacological Relevance

While pharmacological data for this specific compound remains proprietary, structurally related pyrazole sulfonamides exhibit kinase inhibitory activity. For instance, analogs in patent US8829199B2 demonstrate fibroblast growth factor receptor (FGFR) inhibition with IC₅₀ values <100 nM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(4-fluorophenyl)methanesulfonamide?

- Methodology : Multi-step synthesis involving:

- Cyclocondensation : Reacting substituted hydrazines with β-diketones or enones to form the pyrazole core.

- Sulfonylation : Introducing the methanesulfonamide group via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using -NMR and LC-MS.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98% required for pharmacological studies).

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclopentyl/cyclopropyl protons at δ 1.2–2.5 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] for CHFNOS) .

Advanced Research Questions

Q. What experimental strategies are effective for resolving discrepancies in crystallographic data for this compound?

- Approach :

- Dual Refinement : Use SHELXL for small-molecule refinement and cross-validate with independent software (e.g., Olex2) to address outliers in displacement parameters.

- Twinned Data Analysis : Apply Hooft/Y parameter tests for twinning detection and refine using SHELXL’s TWIN/BASF commands .

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

- Process Intensification :

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., over-sulfonylation) by precise control of residence time (2–5 min at 60°C).

- Catalyst Screening : Test Pd/C or Bi(OTf) for regioselective cyclopropane ring formation, achieving yields >80% compared to traditional AlCl-mediated methods (50–60%) .

Q. What mechanistic insights guide the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to COX-2 or carbonic anhydrase isoforms.

- Molecular Dynamics Simulations : Analyze sulfonamide group’s hydrogen-bonding with catalytic zinc ions in metalloenzymes .

- Example : A fluorophenyl-pyrazole analog showed IC = 12 nM against COX-2 due to π-π stacking with Tyr385 .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

- QSAR Workflow :

- Library Design : Synthesize derivatives with variations in cyclopropane/cyclopentyl substituents.

- Descriptor Calculation : Use Molinspiration or Dragon software to compute logP, polar surface area, and topological indices.

- Model Validation : Partial Least Squares (PLS) regression to correlate descriptors with IC values from enzyme inhibition assays .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across different assay platforms?

- Root Cause Analysis :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. phosphate affecting sulfonamide ionization) and co-factor availability (e.g., Zn for metalloenzymes).

- Orthogonal Assays : Validate cell-based results (e.g., apoptosis in HeLa cells) with in vitro enzyme inhibition data to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.